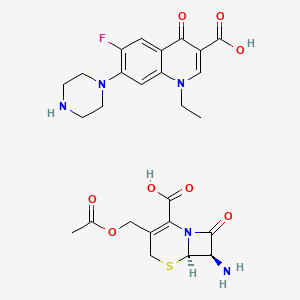
(3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4,2,0)oct-2-en-7-yl)ammonium,1-ethyl-6-fluoro-7-(piperazin-1-yl)-1,4-dihydro-4-oxo-3-quinoline carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4,2,0)oct-2-en-7-yl)ammonium,1-ethyl-6-fluoro-7-(piperazin-1-yl)-1,4-dihydro-4-oxo-3-quinoline carboxylate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique bicyclic structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the bicyclic core structure, followed by the introduction of the acetyloxy, carboxy, and other functional groups. Common reagents used in these reactions include acetic anhydride, fluoroquinolones, and piperazine derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the acetyloxy and carboxy groups makes it susceptible to oxidation reactions.
Reduction: The quinoline and piperazine moieties can undergo reduction under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the fluoro and piperazine sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure and functional groups make it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinoline and piperazine moieties are known to interact with enzymes and receptors, modulating their activity. The acetyloxy and carboxy groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline structure.
Piperacillin: A β-lactam antibiotic with a piperazine moiety.
Levofloxacin: Another fluoroquinolone with structural similarities.
Uniqueness
This compound is unique due to its combination of a bicyclic core with multiple functional groups, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets sets it apart from other similar compounds.
特性
CAS番号 |
191470-05-0 |
|---|---|
分子式 |
C26H30FN5O8S |
分子量 |
591.6 g/mol |
IUPAC名 |
(6R,7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H18FN3O3.C10H12N2O5S/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16/h7-9,18H,2-6H2,1H3,(H,22,23);6,9H,2-3,11H2,1H3,(H,15,16)/t;6-,9-/m.1/s1 |
InChIキー |
CQONZMBIBSMZBV-JRHRPUMJSA-N |
異性体SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O |
正規SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


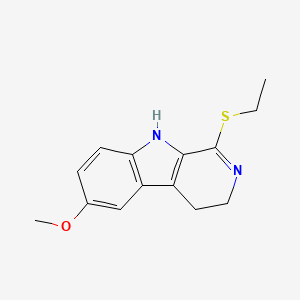
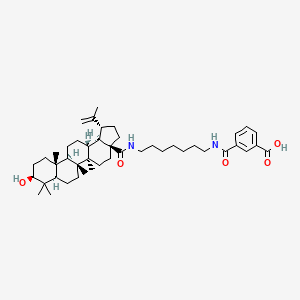



![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12743918.png)
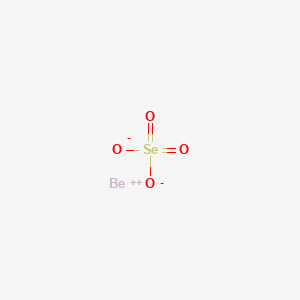
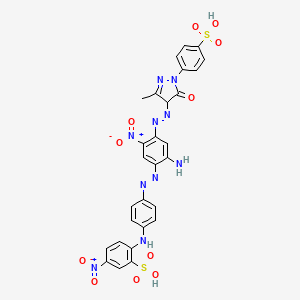
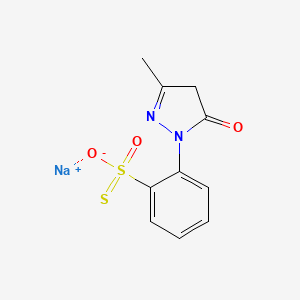

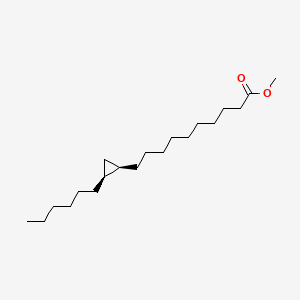
![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone](/img/structure/B12743962.png)

![5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride](/img/structure/B12743981.png)
